molecular formula C11H15FN2O4S B6245185 4-amino-2-[(morpholin-4-yl)methyl]phenyl fluoranesulfonate CAS No. 2411200-16-1

4-amino-2-[(morpholin-4-yl)methyl]phenyl fluoranesulfonate

Cat. No.: B6245185
CAS No.: 2411200-16-1
M. Wt: 290.3
InChI Key:
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Description

4-amino-2-[(morpholin-4-yl)methyl]phenyl fluoranesulfonate is a complex organic compound that features both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[(morpholin-4-yl)methyl]phenyl fluoranesulfonate typically involves the reaction of 4-amino-2-[(morpholin-4-yl)methyl]phenol with fluoranesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 4-amino-2-[(morpholin-4-yl)methyl]phenol: This intermediate is synthesized by reacting 4-aminophenol with morpholine in the presence of a suitable catalyst.

    Reaction with Fluoranesulfonic Acid: The intermediate is then reacted with fluoranesulfonic acid under controlled temperature and pressure conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[(morpholin-4-yl)methyl]phenyl fluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-amino-2-[(morpholin-4-yl)methyl]phenyl fluoranesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-2-[(morpholin-4-yl)methyl]phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-morpholin-4-yl-phenyl)imino methyl]phenol: This compound shares structural similarities with 4-amino-2-[(morpholin-4-yl)methyl]phenyl fluoranesulfonate and exhibits similar chemical properties.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another structurally related compound with comparable reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

CAS No.

2411200-16-1

Molecular Formula

C11H15FN2O4S

Molecular Weight

290.3

Purity

95

Origin of Product

United States

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